molecular formula C13H19NO3 B5141131 N-butan-2-yl-3,4-dimethoxybenzamide

N-butan-2-yl-3,4-dimethoxybenzamide

Cat. No.: B5141131
M. Wt: 237.29 g/mol
InChI Key: GTRJZYJHQHISNI-UHFFFAOYSA-N
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Description

N-butan-2-yl-3,4-dimethoxybenzamide is a chemical compound with the molecular formula C13H19NO3. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a butan-2-yl group and two methoxy groups attached to the benzene ring. Benzamides are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butan-2-yl-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-2,4-dimethoxybenzamide: Similar structure but with methoxy groups at different positions.

    N-butan-2-yl-3,5-dimethoxybenzamide: Another isomer with methoxy groups at the 3 and 5 positions.

    N-butan-2-yl-3,4-dimethoxybenzoate: An ester derivative with similar functional groups.

Uniqueness

N-butan-2-yl-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both butan-2-yl and methoxy groups provides a distinct set of properties that can be exploited in various scientific and industrial applications .

Properties

IUPAC Name

N-butan-2-yl-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-9(2)14-13(15)10-6-7-11(16-3)12(8-10)17-4/h6-9H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRJZYJHQHISNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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